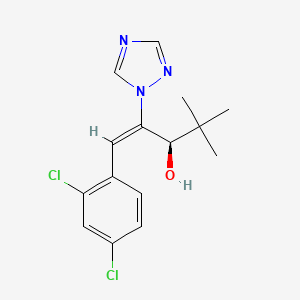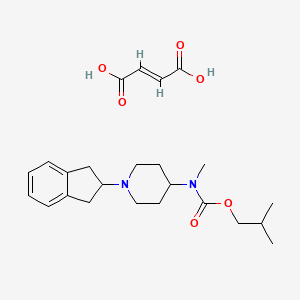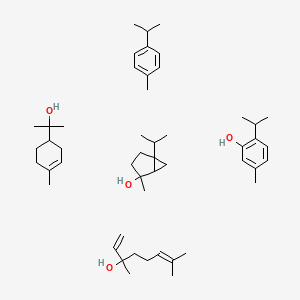
タイム油
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thyme oil is primarily obtained through hydrodistillation of the flowering parts of the Thymus vulgaris plant. Studies have shown that the yield and composition of thyme oil can significantly vary depending on the plant's age and the harvest time. For example, oil from younger plants harvested just before the end of the vegetative cycle has been found to have the highest content of monoterpene phenols, particularly thymol, suggesting this period may represent the optimal harvest time for achieving oil with superior quality and quantity (Hudaib et al., 2002).
科学的研究の応用
抗炎症作用
タイム油は、カルバクロール、チモール、γ-テルピネンなどの主要成分による顕著な抗炎症作用を示します 。これらの化合物は、炎症性経路を調節することが示されており、タイム油は炎症を特徴とする疾患の潜在的な治療薬となります。
抗菌活性
タイム油の抗菌作用は、十分に実証されています。これは、細菌や真菌を含むさまざまな病原体に対して効果を発揮してきました。例えば、タイム油の濃度0.01%と0.05%は、MRSA株S. aureusの成長をそれぞれ最大53%と76%減少させることが示されています 。これは、抗生物質耐性懸念のある感染症の治療における潜在的な用途を示唆しています。
抗癌研究
タイム油の成分、特にチモールとカルバクロールは、その抗癌作用について調査されてきました。 研究によると、これらの化合物は癌細胞のアポトーシスを誘導し、増殖を阻害するため、タイム油は補完的な癌療法の候補となっています .
食品安全への応用
タイム油は、食品関連の細菌や真菌を排除する効果があることが判明しており、貴重な天然防腐剤となっています。 研究によると、サルモネラ菌、黄色ブドウ球菌、ヘリコバクターピロリなどの病原体に対する抗菌効果が示されており、これらの病原体は食中毒の一般的な原因です .
抗酸化作用
タイム油の抗酸化能力は、もう1つの注目すべき分野です。フリーラジカルを捕捉する能力は、酸化ストレス関連疾患の予防における可能性を示唆しています。 抗酸化作用は、食品の腐敗を防ぐため、油の防腐剤としての特性にも貢献しています .
抗寄生虫剤としての応用
タイム油は、寄生虫感染に対して効果があることが実証されています。 例えば、ワサビノキ油と組み合わせて使用すると、感染したウサギの排泄するオーシスト数を減らし、肝コクシジウム症の臨床症状を改善しました 。これは、天然の抗寄生虫剤としての可能性を示しています。
呼吸器系の治療
伝統的に、タイム油は、上気道の去痰薬および抗炎症薬として使用されてきました。 その成分であるチモールとカルバクロールは、抗ウイルスおよび抗菌作用を持つことが示されており、これは呼吸器感染症の治療に役立ちます .
化粧品業界
化粧品業界では、タイム油は、その芳香と治療効果が評価されています。 これは、その抗菌および抗炎症効果による配合に使用されており、肌の健康を改善し、ニキビなどの症状を治療します .
作用機序
- Thyme oil (derived from Thymus vulgaris) contains several bioactive compounds, including geraniol , thujanol , and linalool . These compounds are the primary targets.
- Anti-Inflammatory Effects : Thyme oil inhibits the recruitment of cytokines and chemokines, reducing inflammation .
- Antioxidant Properties : Thyme oil scavenges free radicals, enhances endogenous antioxidant enzymes (e.g., SOD, catalase, GPx), and maintains ionic homeostasis .
- Antihyperlipidemic Effects : Thyme oil increases high-density lipoprotein (HDL) cholesterol levels and stabilizes cell membranes .
- Thyme oil affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
将来の方向性
The current status of knowledge regarding thyme depicts a wide plethora of nutritional and therapeutic benefits and provides powerful recommendations for future research directions . With many previous valuable papers reviewing this WEP [136, 137, 138, 139, 140], and many yet expected to come, research on thyme remains ongoing .
生化学分析
Biochemical Properties
Thyme oil plays a significant role in biochemical reactions due to its rich composition of bioactive compounds. Thymol, a major component of thyme oil, interacts with various enzymes and proteins. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. Additionally, thymol interacts with proteins involved in oxidative stress responses, enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase .
Cellular Effects
Thyme oil exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, thymol can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. It also affects cellular metabolism by enhancing the activity of enzymes involved in energy production, such as adenosine triphosphate synthase .
Molecular Mechanism
The molecular mechanism of thyme oil involves several interactions at the molecular level. Thymol binds to cell membrane receptors, altering their conformation and activity. This binding can lead to the inhibition or activation of downstream signaling pathways. Thymol also inhibits the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, thymol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thyme oil can change over time. The stability and degradation of thyme oil are influenced by factors such as temperature, light, and oxygen exposure. Over time, the bioactive compounds in thyme oil may degrade, leading to a reduction in its efficacy. Long-term studies have shown that thyme oil can have sustained effects on cellular function, including prolonged antioxidant activity and protection against oxidative stress-induced damage .
Dosage Effects in Animal Models
The effects of thyme oil vary with different dosages in animal models. At low doses, thyme oil has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
Thyme oil is involved in various metabolic pathways. Thymol, for example, is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further conjugated and excreted. Thymol also affects metabolic flux by modulating the activity of enzymes involved in lipid and carbohydrate metabolism. This can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, thyme oil is transported and distributed through various mechanisms. Thymol can interact with transporters and binding proteins, facilitating its uptake and distribution. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of thymol can influence its bioavailability and overall efficacy .
Subcellular Localization
Thyme oil exhibits specific subcellular localization, which can affect its activity and function. Thymol can be targeted to specific cellular compartments, such as the mitochondria, where it enhances mitochondrial function and protects against oxidative damage. Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of thymol, directing it to specific organelles and compartments .
特性
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O.C10H14O.C10H18O.C10H14/c1-7(2)10-5-4-9(3,11)8(10)6-10;1-8-4-6-9(7-5-8)10(2,3)11;1-7(2)9-5-4-8(3)6-10(9)11;1-5-10(4,11)8-6-7-9(2)3;1-8(2)10-6-4-9(3)5-7-10/h7-8,11H,4-6H2,1-3H3;4,9,11H,5-7H2,1-3H3;4-7,11H,1-3H3;5,7,11H,1,6,8H2,2-4H3;4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHUWOUGEDDNDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)O.CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C=C1)C(C)C)O.CC(C)C12CCC(C1C2)(C)O.CC(=CCCC(C)(C=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
8007-46-3 |
Source


|
| Record name | Oils, thyme | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, thyme | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

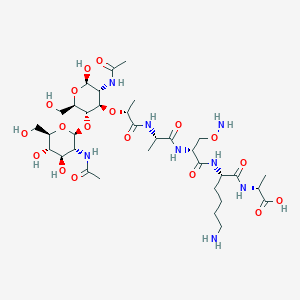
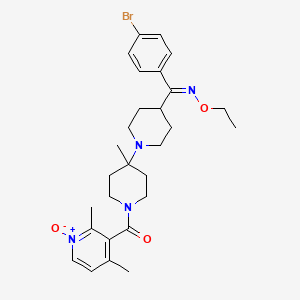

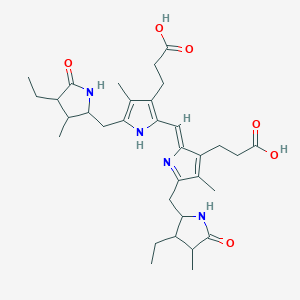
![(7E)-3-(cyclopropylmethyl)-7-[(E)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1237263.png)
![2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1237265.png)


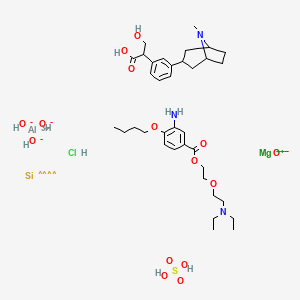
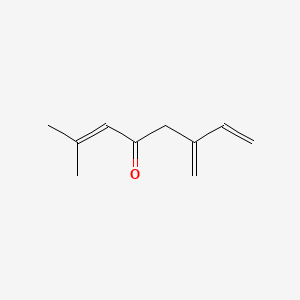
![1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione](/img/structure/B1237273.png)
